2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with an appropriate amine.
Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives .
Scientific Research Applications
2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include other tetrazole derivatives such as:
- 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- 2-({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
These compounds share the tetrazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-12-6-3-4-8-14(12)21-16(18-19-20-21)24-11-15(22)17-10-13-7-5-9-23-13/h3-9H,2,10-11H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNXWGSWHYFACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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